E3 ligase Ligand-Linker Conjugates 6

Catalog No.
S006856
CAS No.
M.F
C28H42ClN5O6S
M. Wt
612.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 6

Product Name

E3 ligase Ligand-Linker Conjugates 6

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C28H42ClN5O6S

Molecular Weight

612.2 g/mol

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Description

E3 ligase Ligand-Linker Conjugates 6 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Building Blocks for PROTAC Molecules:

E3 Ligase Ligand-Linker Conjugates 6 are chemical compounds used as building blocks in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs designed to hijack the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS), to target and eliminate specific proteins []. E3 Ligase Ligand-Linker Conjugates 6 consist of two key components:

  • E3 Ligase Ligand: This part of the molecule binds to a specific E3 ligase enzyme, which plays a crucial role in the UPS by tagging proteins for degradation []. In the case of E3 Ligand-Linker Conjugates 6, the ligand typically binds to Cereblon (CRBN), a well-characterized E3 ligase [].
  • Linker: This flexible spacer connects the E3 ligase ligand to another ligand targeting the protein of interest (POI) []. This linker plays a critical role in the proper 3D orientation, allowing the PROTAC molecule to bring the POI in close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation [].

Potential Therapeutic Applications:

The ability of PROTACs to target and degrade specific proteins makes them a promising therapeutic strategy for various diseases. E3 Ligand-Linker Conjugates 6, as building blocks for PROTAC development, hold potential for treating a wide range of conditions, including:

  • Cancer: PROTACs targeting oncogenic proteins have shown promising preclinical and clinical results in various cancers []. By harnessing E3 Ligand-Linker Conjugates 6, researchers can develop PROTACs targeting specific cancer-driving proteins that are traditionally considered "undruggable" with conventional drugs [].
  • Neurodegenerative diseases: PROTACs targeting proteins involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's are actively being investigated []. E3 Ligand-Linker Conjugates 6 could contribute to the development of PROTACs for these diseases by providing the E3 ligase targeting moiety.
  • Other diseases: The potential applications of PROTACs extend beyond cancer and neurodegeneration. E3 Ligand-Linker Conjugates 6 could be valuable tools for developing PROTACs targeting various other diseases, such as infectious diseases and autoimmune disorders, by enabling the specific elimination of disease-causing proteins.

Ongoing Research and Development:

E3 Ligand-Linker Conjugates 6 represent an ongoing area of research and development. Scientists are actively exploring different E3 ligase ligands and linker designs to create more potent, selective, and efficacious PROTACs for various therapeutic applications []. Additionally, research is focused on improving the pharmacokinetic and pharmacodynamic properties of PROTACs to enhance their effectiveness as potential drugs [].

E3 ligase Ligand-Linker Conjugates 6 is a synthetic compound designed to facilitate targeted protein degradation through the ubiquitin-proteasome system. This compound incorporates a ligand specific to E3 ubiquitin ligases and a linker that connects it to a target protein, thereby enabling the selective ubiquitination and subsequent degradation of unwanted proteins. The unique structure of E3 ligase Ligand-Linker Conjugates 6 allows it to act as a molecular glue, promoting the interaction between the E3 ligase and the target protein, which is essential for effective proteolysis .

As mentioned previously, E3 ligase ligand-linker conjugates work through the PROTAC mechanism []. Here's a breakdown:

  • The conjugate enters the cell.
  • The target protein ligand binds to its specific target protein.
  • The linker brings the target protein in close proximity to the E3 ligase bound by the E3 ligase ligand.
  • The E3 ligase ubiquitinates the target protein.
  • The ubiquitinated target protein is degraded by the proteasome.

The safety profile of E3 ligase ligand-linker conjugates is still under investigation as a relatively new technology []. However, some potential hazards include:

  • Off-target effects: The target protein ligand might bind to unintended proteins, leading to unwanted side effects.
  • Toxicity: The E3 ligase ligand or linker components could have inherent toxicities.

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 6 is the ubiquitination of target proteins. This process typically involves:

  • Binding: The ligand portion of the conjugate binds to the E3 ligase.
  • Recognition: The linker facilitates the recognition of the target protein.
  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to the lysine residues on the target protein.

This cascade of reactions leads to polyubiquitination, signaling for proteasomal degradation .

E3 ligase Ligand-Linker Conjugates 6 exhibits significant biological activity in promoting targeted protein degradation. By enhancing the recruitment of E3 ligases to specific substrates, this compound can effectively reduce the levels of overexpressed or malfunctioning proteins associated with various diseases, including cancer and neurodegenerative disorders. Its ability to selectively degrade proteins makes it a valuable tool in therapeutic applications aimed at modulating cellular pathways .

The synthesis of E3 ligase Ligand-Linker Conjugates 6 typically involves several key steps:

  • Preparation of Ligand: The E3 ligase ligand is synthesized through standard organic synthesis techniques, often involving coupling reactions.
  • Linker Attachment: A linker is attached to the ligand using appropriate coupling strategies, such as amide bond formation or click chemistry.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods allow for precise control over the structure and functionality of the conjugate, enabling tailored applications in research and therapy .

E3 ligase Ligand-Linker Conjugates 6 has several promising applications, including:

  • Cancer Therapy: Targeting oncogenic proteins for degradation can lead to tumor suppression.
  • Neurodegenerative Diseases: Degrading misfolded proteins associated with conditions like Alzheimer's disease.
  • Biological Research: Investigating protein function and interactions by selectively degrading specific proteins in cell models.

The versatility of this compound in various biological contexts highlights its potential as a therapeutic agent .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 6 focus on its binding affinity and specificity towards various E3 ligases and target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study proximity between the E3 ligase and target proteins.
  • Co-immunoprecipitation: To validate interactions within cellular environments.

Such studies are crucial for understanding how effectively this compound can mediate targeted degradation in different biological systems .

E3 ligase Ligand-Linker Conjugates 6 can be compared with several similar compounds, each possessing unique characteristics:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker Conjugates 6Incorporates an IAP ligand for specific targetingFocused on inhibitors of apoptosis
Cereblon Ligand-Linker ConjugateTargets Cereblon for selective degradationSpecificity towards thalidomide-related pathways
Thalidomide-O-amido-C4-NH2 TFAUtilizes thalidomide's mechanism for degradationHistorical significance in drug development

E3 ligase Ligand-Linker Conjugates 6 stands out due to its broad applicability across multiple disease models and its ability to engage different E3 ligases effectively .

The development and application of these compounds represent a significant advancement in therapeutic strategies targeting protein homeostasis within cells.

The foundational element of E3 ligase Ligand-Linker Conjugate 6 consists of the (S,R,S)-AHPC (also designated as VH032-NH2) ligand, which serves as the VHL-targeting component [1] [8]. This ligand represents a derivative of the von Hippel-Lindau protein recognition motif and functions as the substrate recognition subunit of Cullin RING E3 ubiquitin ligase complexes [9].

The (S,R,S)-AHPC core structure features a complex stereochemical arrangement that enables specific binding to the VHL protein β domain [38] [41]. The VHL β domain, composed of an amino-terminal seven-stranded β sandwich and a carboxy-terminal α helix, provides the binding site for hydroxylated proline-containing substrates [38]. The binding interaction is mediated through multiple van der Waals contacts between aromatic residues Trp88, Tyr98, and Trp117 of VHL to the pyrrolidine ring system [38].

Molecular Architecture and Binding Properties

The (S,R,S)-AHPC derivative maintains the essential structural features required for VHL recognition while incorporating modifications that permit linker attachment [11] [15]. The compound exhibits a dissociation constant (Kd) in the nanomolar range, demonstrating high-affinity binding to the VHL protein complex [41]. The stereochemical configuration at the (S,R,S) positions is critical for maintaining the appropriate spatial orientation within the VHL binding pocket [41].

PropertyValueReference
Molecular Weight (free base)444.59 Da [15]
Binding Affinity (Kd)~185 nM [41]
Target ProteinVHL β domain [38]
Stereochemistry(S,R,S) configuration [1] [8]

The ligand incorporates a 4-methylthiazole moiety attached to a benzyl group, which occupies the hydrophobic pocket formed by residues Phe76, Tyr98, Ile109, and Trp117 in the VHL binding site [41]. This heterocyclic substitution pattern demonstrates superior binding affinity compared to other five-membered ring systems [41].

Linker Architecture: PEG-Based Spacers and Functional Group Modifications

The linker component of E3 ligase Ligand-Linker Conjugate 6 consists of a two-unit polyethylene glycol (PEG2) spacer that connects the VHL ligand to the terminal functional group [1] [3]. This PEG-based architecture provides several advantageous properties including enhanced water solubility, biocompatibility, and conformational flexibility [16] [17].

Polyethylene Glycol Spacer Properties

The PEG2 linker contains two ethylene oxide repeating units (-CH2-CH2-O-) that impart hydrophilic characteristics to the conjugate [16] [21]. The ethylene oxide units form hydrogen bonds with water molecules, significantly improving the aqueous solubility of the compound compared to purely hydrophobic linkers [16] [18]. The PEG spacer exhibits considerable conformational flexibility due to free rotation around the C-O bonds, allowing optimal spatial positioning of the terminal functional group relative to the VHL ligand [21].

Linker PropertyDescriptionImpact
Length2 ethylene glycol unitsOptimal spacing for ternary complex formation
FlexibilityFree C-O bond rotationEnhanced conformational adaptability
HydrophilicityHydrogen bonding capacityImproved water solubility
BiocompatibilityLow immunogenicitySuitable for biological applications

Functional Group Integration

The PEG2 linker is attached to the (S,R,S)-AHPC core through an amide bond formation, connecting at the amino terminus of the tert-leucine residue [1] [36]. This attachment point has been demonstrated to maintain the VHL binding affinity while providing a suitable vector for linker extension [41]. The amide linkage provides chemical stability and positions the PEG spacer to extend into the solvent-accessible region of the VHL binding interface [41].

The linker architecture includes strategic placement of polar amide functionalities that contribute to the overall physicochemical properties of the conjugate [20] [24]. These polar modifications help balance the hydrophobic-hydrophilic character of the molecule, which is essential for cellular permeability and bioavailability in PROTAC applications [20] [23].

Terminal Functional Groups for Warhead Conjugation: Amine Reactivity and Stability

The terminal functionality of E3 ligase Ligand-Linker Conjugate 6 features a primary amine group (-NH2) positioned at the distal end of the PEG2 spacer [1] [3] [36]. This amine functionality serves as the reactive handle for subsequent conjugation to target protein ligands or warhead molecules in PROTAC synthesis [25] [26].

Amine Functional Group Characteristics

Primary amines exhibit nucleophilic reactivity that enables diverse conjugation chemistries including amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, and N-alkylation reactions [27] [30]. The amine group in E3 ligase Ligand-Linker Conjugate 6 demonstrates enhanced reactivity due to its terminal positioning and lack of steric hindrance from the PEG linker [30].

The electronic properties of the terminal amine are influenced by the electron-donating nature of the adjacent ethylene oxide units in the PEG spacer [30]. This electronic environment provides moderate nucleophilicity that facilitates controlled conjugation reactions while maintaining selectivity for desired functional groups [27].

Conjugation MethodReaction TypeConditionsProduct Bond
Amide FormationAcylationCarboxylic acid + coupling reagentC-N amide bond
Reductive AminationImine reductionAldehyde/ketone + reducing agentC-N alkyl bond
N-AlkylationNucleophilic substitutionAlkyl halide + baseC-N alkyl bond
Sulfonamide FormationSulfonylationSulfonyl chloride + baseS-N sulfonamide bond

Solid-phase synthesis has emerged as the predominant methodology for assembling E3 ligase ligand-linker conjugates, offering significant advantages in terms of purification efficiency and synthetic scalability [1] [2]. The selection of appropriate solid support systems is crucial for successful conjugate synthesis, with several resin types demonstrating particular utility for these complex heterobifunctional molecules.

Resin Selection and Loading Strategies

Wang Resin Systems represent the most widely utilized solid support for carboxylic acid-terminated ligand-linker conjugates [2]. These polystyrene-based resins typically exhibit loading capacities ranging from 0.5 to 1.5 millimoles per gram, providing excellent cost-effectiveness for large-scale syntheses. The Wang linker attachment occurs through esterification of the carboxylic acid functionality, enabling subsequent cleavage under acidic conditions using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) mixtures [3] [4].

Rink Amide Resin offers specialized utility for conjugates requiring C-terminal amide functionalization [3]. With loading capacities of 0.2-0.8 millimoles per gram, these resins facilitate direct amide bond formation during the final cleavage step. The 4-hydroxymethylphenoxyacetic acid linker provides stability throughout synthesis cycles while enabling clean cleavage under standard trifluoroacetic acid conditions [4].

2-Chlorotrityl Chloride Resin provides superior versatility for acid-labile applications [3]. The trityl-based anchoring system demonstrates exceptional stability under basic conditions while permitting mild cleavage using dilute trifluoroacetic acid solutions (1-5%). This characteristic proves particularly valuable for conjugates containing acid-sensitive functional groups or protecting group strategies requiring orthogonal cleavage conditions [4].

TentaGel Support Systems exhibit unique swelling properties in both polar and non-polar solvents, making them ideal for dimethylformamide and dichloromethane-based coupling protocols [5]. The polyethylene glycol grafted polystyrene backbone provides enhanced accessibility to reactive sites while maintaining mechanical stability throughout extended synthesis cycles [3].

Amino Acid Coupling Protocols

The sequential assembly of ligand-linker conjugates follows established solid-phase peptide synthesis protocols with specific adaptations for heterobifunctional molecule construction [3] [4]. Standard coupling cycles incorporate deprotection, washing, coupling, and washing steps, with each cycle optimized for the specific chemical requirements of the target conjugate.

Fluorenylmethyloxycarbonyl (Fmoc) deprotection employs 20% piperidine in dimethylformamide solutions, with typical reaction times of 5-15 minutes depending on the steric environment [5]. The deprotection efficiency is monitored through ultraviolet spectroscopy at 301 nanometers, corresponding to the dibenzofulvene-piperidine adduct formation [3].

Coupling reactions utilize activated amino acid derivatives in combination with coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [6] [3]. Reaction times typically range from 30 minutes to 4 hours, with longer coupling times recommended for sterically hindered positions or as peptide chain length increases [5].

Linker Attachment Methodologies

The incorporation of polyethylene glycol linkers into solid-phase synthesis requires careful consideration of protecting group strategies and coupling sequence optimization [1] [7]. Polyethylene glycol-2 (PEG2) linkers are commonly incorporated through bis-Fmoc-protected diamino polyethylene glycol building blocks, enabling stepwise chain elongation while maintaining orthogonal protecting group compatibility [8] [9].

Alkyl chain linkers demonstrate alternative characteristics, providing hydrophobic character and reduced conformational flexibility compared to polyethylene glycol systems [10] [11]. The synthesis of alkyl-linked conjugates typically employs ω-amino carboxylic acid building blocks or bis-protected diamine intermediates [1].

Branched linker architectures have been developed to enable multivalent conjugate construction [6]. These systems incorporate lysine or ornithine residues as branching points, allowing the attachment of multiple ligand units or the creation of heterotrifunctional molecules [1].

Conjugation Techniques: Amide Bond Formation and Click Chemistry

The final assembly of E3 ligase ligand-linker conjugates requires efficient coupling methodologies that preserve the biological activity of both ligand components while ensuring high conversion yields and minimal side product formation [12] [13].

Amide Bond Formation Strategies

Carbodiimide-mediated coupling represents the most extensively validated approach for amide bond formation in proteolysis targeting chimera synthesis [12]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with 1-hydroxybenzotriazole (HOBt) provides optimal balance between reaction efficiency and minimal racemization [6] [3].

Standard reaction conditions employ 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt in dichloromethane or dimethylformamide at room temperature for 4-16 hours [6]. The addition of N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base facilitates optimal reaction kinetics while preventing side reactions associated with excess base conditions [12].

Uronium salt-mediated coupling utilizing HATU in combination with DIPEA has demonstrated superior efficiency for sterically hindered substrates [6]. Reaction conditions typically employ 1.1 equivalents of HATU with 3 equivalents of DIPEA in dimethylformamide at room temperature for 2-4 hours [12]. The hexafluorophosphate counterion provides enhanced solubility in organic solvents while minimizing hygroscopic character compared to alternative uronium salts [13].

Phosphonium salt coupling using PyBOP or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate provides rapid reaction kinetics with excellent conversion yields [6]. These reagents demonstrate particular utility for large-scale synthesis due to their stability and ease of handling [12].

Ionic Liquid-Enhanced Amidation

Recent developments have identified ionic liquids as superior reaction media for proteolysis targeting chimera amidation reactions [12]. 1-Octyl-3-methylimidazolium perchlorate ([OMIM][ClO4]) has emerged as an optimal solvent replacement for dimethylformamide in HATU-mediated coupling reactions [12].

The ionic liquid methodology provides several advantages including enhanced reaction rates, improved isolated yields, and reduced environmental impact through solvent recycling [12]. Reaction conditions employ standard stoichiometry with HATU and DIPEA in [OMIM][ClO4] at room temperature, achieving complete conversion within 2-4 hours and isolated yields exceeding 90% [12].

The scalability of ionic liquid-mediated synthesis has been demonstrated across various E3 ligase ligand combinations, including cereblon-based and von Hippel-Lindau-based conjugates [12]. The methodology accommodates linkers of varying length and composition while maintaining consistently high efficiency [12].

Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized proteolysis targeting chimera library synthesis through its exceptional chemoselectivity and quantitative conversion yields [14] [15]. The reaction between azide-functionalized E3 ligase ligands and alkyne-derivatized target protein ligands proceeds under mild aqueous conditions to generate 1,4-disubstituted 1,2,3-triazole linkages [16] [17].

Standard CuAAC conditions employ copper(II) sulfate (0.1 equivalents) with sodium ascorbate (0.5 equivalents) and tris(benzyltriazolylmethyl)amine (TBTA, 0.1 equivalents) in water/tert-butanol mixtures at room temperature [14]. Reaction times typically range from 2-24 hours depending on substrate concentration and steric factors [15].

Strain-promoted azide-alkyne cycloaddition (SPAAC) provides a copper-free alternative that eliminates potential metal toxicity concerns in biological applications [14] [17]. The reaction utilizes strained cyclooctyne derivatives such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to achieve spontaneous cycloaddition with azide partners [16].

SPAAC reactions proceed at room temperature in aqueous or organic media without catalyst requirements [14]. While reaction kinetics are typically slower than CuAAC (1-12 hours), the biocompatibility and operational simplicity provide significant advantages for certain applications [15].

Inverse electron-demand Diels-Alder (IEDDA) reactions represent an emerging click chemistry platform for proteolysis targeting chimera synthesis [14] [16]. The reaction between tetrazine and trans-cyclooctene partners proceeds with exceptional reaction rates while maintaining high selectivity [17].

Direct-to-Biology Synthesis Platforms

Miniaturized synthesis platforms have been developed to enable rapid proteolysis targeting chimera library generation with minimal material consumption [18] [13]. These platforms utilize nanomole-scale reactions in 384-well plate formats, enabling the synthesis and biological evaluation of crude reaction mixtures without purification [18].

The direct-to-biology approach employs copper-catalyzed azide-alkyne cycloaddition in 10 microliter reaction volumes on 300 nanomole scales [18]. Optimized conditions utilize copper(II) sulfate and sodium ascorbate in aqueous media, achieving high conversion yields suitable for direct biological screening [18].

Automated synthesis protocols have been implemented to facilitate high-throughput proteolysis targeting chimera generation [13]. These systems incorporate resin-bound scavengers to remove excess reagents and byproducts, enabling telescoped synthesis sequences from E3 ligase ligand-linker intermediates to final conjugates [13].

Purification and Characterization: HPLC, MS, and NMR Validation

The purification and characterization of E3 ligase ligand-linker conjugates requires sophisticated analytical methodologies to ensure structural integrity, chemical purity, and biological compatibility [19] [20].

High-Performance Liquid Chromatography Purification

Reversed-phase HPLC represents the gold standard for proteolysis targeting chimera purification, utilizing C18 stationary phases with acetonitrile/water gradient elution systems [19] [21]. Standard gradient conditions employ 5-95% acetonitrile over 30-60 minutes with 0.1% trifluoroacetic acid as mobile phase modifier [19].

Column selection typically utilizes 5-10 micrometer particle size C18 phases with 150-250 millimeter length and 4.6-10 millimeter internal diameter dimensions [21]. Preparative separations employ larger diameter columns (20-50 millimeters) with proportionally scaled flow rates and injection volumes [19].

Purification efficiency is monitored through ultraviolet detection at 254 nanometers and 280 nanometers, corresponding to aromatic chromophores present in most proteolysis targeting chimera structures [19]. Peak purity assessment utilizes photodiode array detection to confirm spectral homogeneity across elution profiles [21].

Fraction collection and concentration procedures employ automated fraction collectors with threshold-based collection triggers [19]. Collected fractions undergo rotary evaporation or lyophilization to remove volatile solvents, yielding purified conjugates with typical purities exceeding 95% by HPLC analysis [21].

Mass Spectrometry Characterization

Electrospray ionization mass spectrometry (ESI-MS) provides definitive molecular weight confirmation for proteolysis targeting chimera conjugates [19] [20]. Analysis is typically performed in positive ion mode using methanol or acetonitrile/water mobile phases with formic acid or ammonium acetate as ionization promoters [22].

High-resolution mass spectrometry utilizing time-of-flight or Orbitrap analyzers enables accurate mass determination with sub-5 parts per million mass accuracy [23] [22]. This level of precision permits unambiguous molecular formula assignment and detection of synthetic impurities or degradation products [20].

Tandem mass spectrometry (MS/MS) experiments provide structural confirmation through controlled fragmentation analysis [22]. Collision-induced dissociation techniques enable the identification of characteristic fragment ions corresponding to E3 ligase ligand, linker, and target protein ligand components [20].

MALDI-TOF mass spectrometry offers alternative ionization for challenging samples or high-throughput screening applications [22]. The soft ionization characteristics minimize in-source fragmentation while providing molecular ion information for intact conjugates [24].

Nuclear Magnetic Resonance Validation

Proton NMR spectroscopy serves as the primary structural characterization technique for E3 ligase ligand-linker conjugates [23] [25]. Analysis is typically performed using 400-600 megahertz spectrometers in deuterated chloroform or dimethyl sulfoxide-d6 solvents [26].

Integration analysis enables quantitative assessment of ligand-to-linker ratios and detection of residual synthetic intermediates [23]. The characteristic polyethylene glycol resonances at 3.6-3.8 parts per million provide convenient integration standards for purity assessment [23].

Coupling constant analysis provides conformational information about linker flexibility and preferred geometries [25]. Three-bond proton-carbon coupling constants measured through appropriate pulse sequences enable the determination of dihedral angle populations in solution [25].

Carbon-13 NMR spectroscopy offers complementary structural information through complete carbon framework characterization [23]. Attached proton test (APT) and distortionless enhancement by polarization transfer (DEPT) experiments facilitate signal assignment and multiplicity determination [26].

Two-dimensional NMR techniques including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC) provide definitive structural confirmation for complex conjugates [26]. These experiments enable complete proton and carbon assignment while confirming connectivity patterns [25].

Purity Assessment and Quality Control

Analytical method validation requires the establishment of system suitability parameters for each characterization technique [21]. HPLC methods must demonstrate adequate resolution, peak symmetry, and reproducibility across multiple injections [19].

Impurity profiling utilizes multiple analytical techniques to identify and quantify synthetic byproducts, degradation products, and residual reagents [21]. Acceptance criteria typically specify less than 5% total impurities by HPLC analysis with individual impurities below 1% [19].

Stability assessment monitors conjugate integrity under various storage conditions including temperature, humidity, and light exposure [27]. Accelerated stability studies provide data for establishing appropriate storage recommendations and shelf-life determinations [19].

Reference standard preparation involves the synthesis and comprehensive characterization of high-purity conjugate samples for use in quality control testing [21]. These standards enable method validation and serve as comparators for routine production batches [19].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

611.2544329 g/mol

Monoisotopic Mass

611.2544329 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2023

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